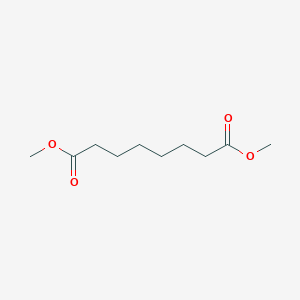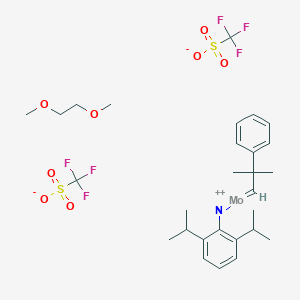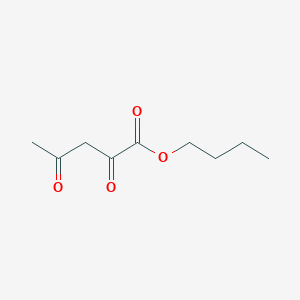
Butyl 2,4-dioxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,4-dioxovalerate (BDV) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDV is a member of the family of dioxovalerate esters, which are known to have a range of biological and chemical properties.
Mecanismo De Acción
The mechanism of action of Butyl 2,4-dioxovalerate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that Butyl 2,4-dioxovalerate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Butyl 2,4-dioxovalerate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Butyl 2,4-dioxovalerate can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Butyl 2,4-dioxovalerate in lab experiments is its low toxicity and biodegradability. This makes it a safer and more environmentally friendly alternative to traditional chemicals. However, one of the limitations of using Butyl 2,4-dioxovalerate is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on Butyl 2,4-dioxovalerate. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of Butyl 2,4-dioxovalerate. Another area of interest is the use of Butyl 2,4-dioxovalerate as a plant growth regulator and alternative to traditional pesticides. Additionally, there is potential for the use of Butyl 2,4-dioxovalerate in the development of biodegradable polymers for various applications. Further studies are needed to fully understand the mechanism of action of Butyl 2,4-dioxovalerate and its potential applications in various fields.
Conclusion
In conclusion, Butyl 2,4-dioxovalerate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Butyl 2,4-dioxovalerate can be synthesized through a multi-step process, and has been extensively studied for its anti-inflammatory and anti-cancer properties, as well as its potential applications in agriculture and material science. The mechanism of action of Butyl 2,4-dioxovalerate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Butyl 2,4-dioxovalerate has a range of biochemical and physiological effects, and its low toxicity and biodegradability make it a safer and more environmentally friendly alternative to traditional chemicals. Further research is needed to fully understand the potential applications of Butyl 2,4-dioxovalerate in various fields.
Métodos De Síntesis
Butyl 2,4-dioxovalerate can be synthesized through a multi-step process involving the reaction of butyl acrylate with maleic anhydride, followed by hydrolysis and esterification. The reaction yields a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Butyl 2,4-dioxovalerate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Butyl 2,4-dioxovalerate has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that Butyl 2,4-dioxovalerate can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells, making it a promising candidate for the development of new drugs.
In agriculture, Butyl 2,4-dioxovalerate has been used as a plant growth regulator, promoting the growth and development of various crops. It has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
In material science, Butyl 2,4-dioxovalerate has been used as a monomer for the synthesis of biodegradable polymers, which have applications in packaging, biomedical devices, and drug delivery systems.
Propiedades
Número CAS |
10153-83-0 |
|---|---|
Nombre del producto |
Butyl 2,4-dioxovalerate |
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
butyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-9(12)8(11)6-7(2)10/h3-6H2,1-2H3 |
Clave InChI |
FOMYYQMPVKGWON-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
SMILES canónico |
CCCCOC(=O)C(=O)CC(=O)C |
Otros números CAS |
10153-83-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



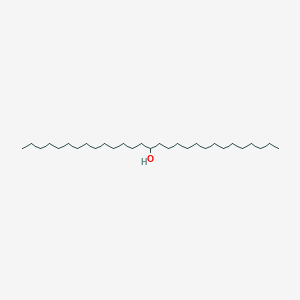
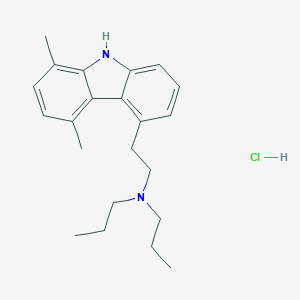
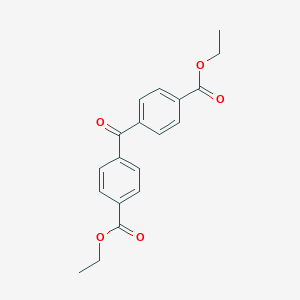
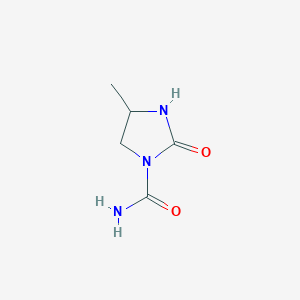
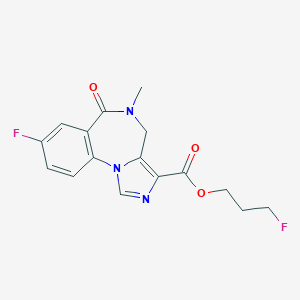
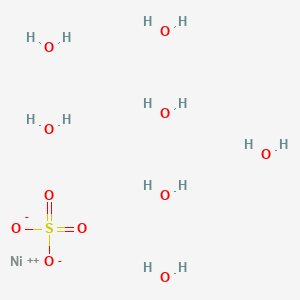
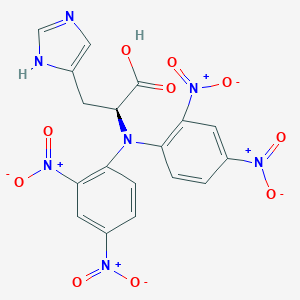
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
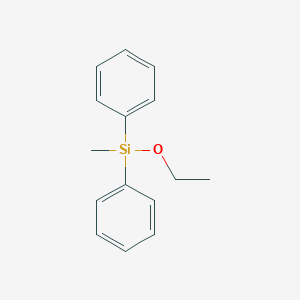
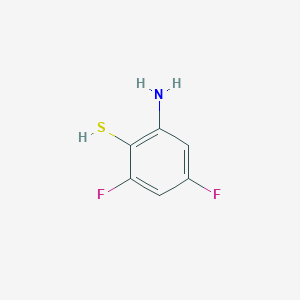
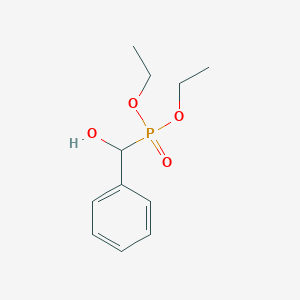
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
